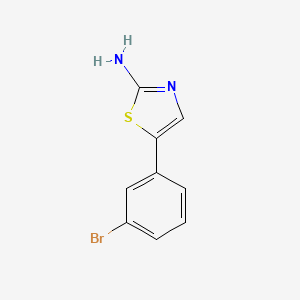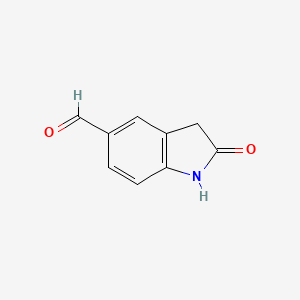
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a benzyl chloride moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride typically involves the chlorination and fluorination of appropriate benzyl chloride precursors. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or sulfur tetrafluoride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of the benzyl chloride group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced derivatives with fewer halogen atoms or different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is used extensively in scientific research for various applications. Its unique properties make it a versatile tool in studies related to:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Potential use in the development of new drugs due to its biological activity.
Material Sciences: Utilized in the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism by which 2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetrachlorobenzyl chloride
- 2,3,4,6-Tetrachloro-5-methoxybenzyl chloride
- 2,3,4,6-Tetrachloro-5-(trifluoromethoxy)benzyl chloride
Uniqueness
2,3,4,6-Tetrachloro-5-(difluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. This combination of halogens is not commonly found in similar compounds, making it a valuable compound for specialized research applications.
Eigenschaften
IUPAC Name |
1,2,3,5-tetrachloro-4-(chloromethyl)-6-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5F2O/c9-1-2-3(10)5(12)6(13)7(4(2)11)16-8(14)15/h8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAHVRCSBFBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)OC(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














